Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI)
Description
Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) is a hydroxylamine derivative featuring a 2,5-dimethylphenylmethyl group attached to the hydroxylamine oxygen. This structural motif positions it within a broader class of agrochemicals where substituted aromatic rings modulate biological activity. The 2,5-dimethylphenyl group suggests a balance of lipophilicity and steric effects, which may influence its interaction with biological targets such as photosynthetic or enzymatic systems .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
O-[(2,5-dimethylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO/c1-7-3-4-8(2)9(5-7)6-11-10/h3-5H,6,10H2,1-2H3 |
InChI Key |
SWAUQVIYDFMUNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) typically involves the reaction of hydroxylamine with 2,5-dimethylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction progress .
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used. These reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides are used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydroxylamine derivatives .
Scientific Research Applications
Chemical Synthesis and Reagent Applications
Hydroxylamine derivatives are widely used as reagents in organic synthesis. They serve as:
- Reducing Agents : Hydroxylamines can reduce carbonyl compounds to their corresponding alcohols.
- Protecting Groups : They are utilized to protect carbonyl groups during multi-step syntheses.
- Functional Group Interconversion : Hydroxylamines can convert aldehydes and ketones into oximes, which are valuable intermediates in organic synthesis.
Case Study: Synthesis of Oximes
In a study examining the efficiency of hydroxylamine derivatives in synthesizing oximes, it was found that the reaction conditions significantly affected yield and purity. The use of hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) resulted in higher yields compared to traditional methods, demonstrating its effectiveness as a reagent in organic synthesis.
Pharmaceutical Applications
The compound has potential pharmaceutical applications due to its ability to modify biological activity through chemical transformations. Some notable uses include:
- Antimicrobial Agents : Hydroxylamine derivatives have shown antimicrobial properties against various pathogens.
- Anticancer Activity : Research indicates that certain hydroxylamine compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of hydroxylamine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) exhibited significant inhibitory effects, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.
Environmental Applications
Hydroxylamines are also being explored for their environmental applications, particularly in waste treatment processes:
- Pollutant Degradation : They can facilitate the breakdown of hazardous organic pollutants in wastewater.
- Chemical Sensors : Hydroxylamine derivatives are used in sensors for detecting heavy metals and other contaminants.
Case Study: Wastewater Treatment
Research demonstrated that hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) effectively reduced levels of phenolic compounds in wastewater samples. The compound's ability to enhance biodegradation processes highlights its utility in environmental remediation efforts.
Cosmetic Formulations
In the cosmetic industry, hydroxylamines are utilized for their stabilizing and moisturizing properties:
- Stabilizers : They help stabilize emulsions and improve product shelf life.
- Moisturizers : Hydroxylamines can enhance skin hydration by forming protective barriers on the skin surface.
Case Study: Moisturizing Cream Development
A formulation study investigated the effects of incorporating hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) into moisturizing creams. The results showed improved hydration levels and skin texture among participants using the cream compared to a control group.
Mechanism of Action
The mechanism of action of Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent Effects on Activity
Key Observations:
- 2,5-Dimethylphenyl vs. 2,6-Dimethylphenyl:
- Compounds with 2,5-dimethylphenyl groups (e.g., N-(2,5-dimethylphenyl)-carboxamide) exhibit strong photosynthesis-inhibiting activity in spinach chloroplasts, likely due to optimized steric and electronic interactions with photosystem II (PSII) .
- In contrast, 2,6-dimethylphenyl derivatives like metalaxyl target fungal proteins, suggesting substituent position dictates target specificity. The 2,6-substitution may enhance binding to fungal cytochrome P450 enzymes .
- Electron-Donating vs. However, fluorine substituents in carboxamides enhance PET inhibition efficacy, indicating a trade-off between lipophilicity and electronic effects .
Functional Group Influence on Mechanism of Action
- Hydroxylamine Derivatives:
- Carbamates and Esters:
Lipophilicity and Bioavailability
- Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) is expected to exhibit moderate lipophilicity (logP ~3–4) due to the two methyl groups, comparable to N-(2,5-dimethylphenyl)-carboxamide (logP ~3.5). This property facilitates membrane penetration in chloroplasts or fungal cells, though excessive lipophilicity may reduce water solubility and field efficacy .
Biological Activity
Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) is a derivative of hydroxylamine characterized by the molecular formula and a molecular weight of approximately 151.21 g/mol. The compound features a hydroxylamine functional group attached to a (2,5-dimethylphenyl)methyl moiety, which contributes to its unique properties and potential applications in various fields including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, highlighting its synthesis, reactivity, and potential applications based on diverse research findings.
Chemical Structure and Properties
The structural characteristics of Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) suggest that the positioning of the dimethyl groups on the phenolic ring may enhance its steric properties and influence its reactivity compared to simpler hydroxylamines. This unique structure may lead to distinct biological activities or reactivity patterns not observed in other hydroxylamines.
Synthesis
The synthesis of Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) can be achieved through several methods. The most common approaches involve:
- Reduction of Nitroso Compounds : Utilizing reducing agents to convert nitroso derivatives into hydroxylamines.
- Direct Amination : Reacting suitable precursors with hydroxylamine under controlled conditions.
These methods allow for the generation of this compound with varying degrees of purity and yield.
Antimicrobial Properties
Research has indicated that hydroxylamine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain hydroxylamines can inhibit the growth of various bacteria and fungi. The specific activity of Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) against microbial strains remains to be fully characterized but is expected to be influenced by its structural features.
Cytotoxicity Studies
Cytotoxicity assays conducted on related hydroxylamine compounds reveal that these substances can exhibit varying degrees of toxicity towards mammalian cells. In vitro studies suggest that modifications in the chemical structure can alter cytotoxic effects significantly. Hydroxylamine derivatives have been shown to induce apoptosis in cancer cell lines, indicating potential applications in cancer therapy .
The biological activity of Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) may be attributed to its ability to act as a reducing agent and its interaction with various cellular pathways. For example:
- Reactive Oxygen Species (ROS) Generation : Hydroxylamines can generate ROS within cells, leading to oxidative stress which may trigger apoptotic pathways.
- Enzyme Inhibition : Some studies suggest that hydroxylamines can inhibit key enzymes involved in metabolic pathways, contributing to their biological effects.
Comparative Analysis
The following table compares Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) with other related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Hydroxylamine | NH₂OH | Basic structure without aromatic substitution |
| Hydroxylamine, O-(methyl) | C₂H₇NO | Simple methyl substitution |
| Hydroxylamine, O-[(3,5-dimethylphenyl)methyl] | C₉H₁₃NO | Similar structure but different phenolic substitution |
Case Studies and Research Findings
- Antiviral Activity : A study explored the antiviral properties of hydroxylamine derivatives against herpes simplex virus type 1 (HSV-1). Compounds similar to Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) showed strong inhibition of viral replication .
- Inflammatory Response Modulation : Research has indicated that certain hydroxylamines can modulate immune responses by influencing signaling pathways such as NF-κB activation. This suggests potential applications in treating inflammatory diseases .
- Toxicological Evaluations : Toxicological assessments have been conducted on various hydroxylamines to evaluate their safety profiles. These studies are essential for understanding the implications of using such compounds in therapeutic contexts .
Q & A
Q. Optimization considerations :
- Temperature control : Excess heat may lead to decomposition; reactions are often conducted at 0–25°C.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of aromatic intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity .
How can structural ambiguities in Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) be resolved using spectroscopic and computational methods?
Answer:
Key techniques :
- NMR spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the 2,5-dimethylphenyl moiety. Aromatic protons appear as multiplet signals (δ 6.8–7.2 ppm), while the hydroxylamine NH signal may split due to hydrogen bonding .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the benzyl region.
- X-ray crystallography : Confirm spatial arrangement of the O-benzyl group and hydroxylamine orientation .
- DFT calculations : Compare computed IR/Raman spectra with experimental data to validate tautomeric forms (e.g., hydroxylamine vs. oxime configurations) .
What are the stability challenges of Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) under varying pH and temperature conditions?
Answer:
Hydroxylamine derivatives are prone to:
- Oxidation : The NH-OH group oxidizes to nitroso or nitro compounds under aerobic conditions. Stabilize with antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar).
- pH-dependent decomposition :
- Acidic conditions (pH < 3) : Protonation of hydroxylamine accelerates hydrolysis to benzyl alcohol and ammonia.
- Alkaline conditions (pH > 9) : Dehydration to nitriles or imines may occur.
Recommended storage : Lyophilized solid at -20°C in amber vials with desiccants. Aqueous solutions should be buffered at pH 5–7 and used immediately .
How can researchers address contradictions in reported biological activities of Hydroxylamine derivatives?
Answer:
Discrepancies may arise from:
- Purity issues : Impurities (e.g., unreacted benzyl halides) can skew bioassay results. Validate purity via HPLC (C18 column, 220 nm detection) with ≥98% threshold .
- Assay variability : Standardize protocols (e.g., MIC tests for antimicrobial activity) using reference strains (e.g., E. coli ATCC 25922) and controls.
- Metabolic interference : Screen for metabolite formation (e.g., nitroso intermediates) using LC-MS/MS in cell-based assays .
What advanced applications exist for Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) in organic synthesis or medicinal chemistry?
Answer:
- Nitrogen-radical precursors : Use in visible-light photocatalysis to generate N-centered radicals for C–N bond formation (e.g., Hofmann-Löffler reactions) .
- Metal chelation : The NH-OH group binds transition metals (e.g., Fe²⁺, Cu²⁺), enabling catalytic applications in oxidation reactions.
- Pharmacophore development : Structural analogs (e.g., O-benzyl hydroxylamines) show activity as enzyme inhibitors (e.g., tyrosine kinase) in preclinical studies. Optimize substituents via SAR studies using molecular docking (AutoDock Vina) .
How can researchers design experiments to evaluate the environmental fate of Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI)?
Answer:
- Photodegradation studies : Expose aqueous solutions to UV light (λ = 254 nm) and monitor degradation products via GC-MS.
- Soil adsorption assays : Use batch equilibration methods with varying soil types (e.g., loam, clay) to calculate Freundlich constants (Kf).
- Aquatic toxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) to determine EC₅₀ values. Correlate with logP (predicted ~2.1) to assess bioaccumulation potential .
What analytical methods are recommended for quantifying trace impurities in Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI)?
Answer:
- HPLC-DAD : Use a C8 column (4.6 × 250 mm, 5 µm) with mobile phase: 0.1% TFA in water/acetonitrile (70:30). Detect at 254 nm; LOD ≈ 0.1 µg/mL.
- LC-QTOF-MS : Identify trace aldehydes or benzyl alcohols via high-resolution mass spectrometry (ESI+ mode, m/z 50–500).
- Karl Fischer titration : Quantify residual water (<0.5% w/w) to prevent hydrolysis during storage .
What computational tools are effective for predicting the reactivity of Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) in novel reactions?
Answer:
- Reactivity descriptors : Calculate Fukui indices (Gaussian 16, B3LYP/6-311+G(d,p)) to identify nucleophilic (NH-OH) and electrophilic (benzyl C) sites.
- Transition state modeling : Use QM/MM (ONIOM) to simulate reaction pathways (e.g., O-alkylation vs. N-alkylation).
- Solvent effects : Apply COSMO-RS to predict solubility and reaction rates in nonpolar vs. polar solvents .
How can isotopic labeling (e.g., ¹⁵N, ¹³C) enhance mechanistic studies of Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI)?
Answer:
- Tracer studies : Synthesize ¹⁵N-labeled analogs to track nitrogen migration in rearrangement reactions via ¹H-¹⁵N HMBC NMR.
- Kinetic isotope effects (KIE) : Compare reaction rates of ¹²C/¹³C-labeled compounds to identify rate-determining steps (e.g., bond cleavage at the hydroxylamine group).
- Metabolic profiling : Use ¹³C-labeled derivatives in stable isotope-resolved metabolomics (SIRM) to map biochemical pathways in cellular models .
What strategies mitigate risks when scaling up Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) synthesis from milligram to kilogram quantities?
Answer:
- Thermal hazard assessment : Perform DSC/TGA to identify exothermic decomposition thresholds (>150°C common for hydroxylamines).
- Process intensification : Use flow chemistry to minimize intermediate isolation and improve heat dissipation.
- Waste management : Neutralize acidic byproducts (e.g., HCl) with aqueous NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
